Technical Whitepaper: N-Desmethyltramadol-d3 (CAS 1261398-09-7) in Bioanalytical Applications
Technical Whitepaper: N-Desmethyltramadol-d3 (CAS 1261398-09-7) in Bioanalytical Applications
Executive Summary
N-Desmethyltramadol-d3 (CAS 1261398-09-7) is the stable isotope-labeled analog of N-desmethyltramadol (M2), a primary metabolite of the analgesic tramadol. While O-desmethyltramadol (M1) is pharmacologically active and linked to CYP2D6 activity, N-desmethyltramadol (M2) serves as a critical biomarker for the alternative CYP3A4/CYP2B6 metabolic pathway.
This technical guide provides a comprehensive framework for utilizing N-Desmethyltramadol-d3 as an Internal Standard (IS) in LC-MS/MS assays. It addresses the physicochemical properties, metabolic context, and validated protocols required to eliminate matrix effects and ensure regulatory compliance in pharmacokinetic (PK) and forensic toxicology studies.
Chemical Identity & Physicochemical Properties[1][2]
Accurate identification is the prerequisite for any analytical workflow. N-Desmethyltramadol-d3 is a deuterated secondary amine. The deuterium label is located on the remaining N-methyl group, ensuring kinetic stability and preventing back-exchange during extraction.
Table 1: Core Chemical Data
| Parameter | Specification |
| Chemical Name | (cis)-N-Desmethyltramadol-d3 hydrochloride |
| CAS Number | 1261398-09-7 |
| Synonyms | Nortramadol-d3 HCl; M2-d3 |
| Molecular Formula | C₁₅H₂₀D₃NO₂[1] · HCl |
| Molecular Weight | 288.83 g/mol (Salt); ~252.37 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium |
| Solubility | Soluble in Methanol, Water; Slightly soluble in Chloroform |
| pKa | ~9.41 (Amine) |
| Storage | -20°C (Hygroscopic; store under inert gas) |
Metabolic Context: The "Why" Behind the Analyte
Understanding the metabolic fate of Tramadol is essential for experimental design. Tramadol undergoes extensive hepatic metabolism via two distinct pathways.[2]
-
O-Demethylation (CYP2D6): Produces M1 (Active, Opioid Agonist).[2][3][4]
-
N-Demethylation (CYP3A4/2B6): Produces M2 (Inactive, N-Desmethyltramadol).[2][3][4]
Quantifying M2 using N-Desmethyltramadol-d3 allows researchers to:
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Assess CYP3A4/2B6 enzymatic activity.[5]
-
Monitor metabolic shunting in CYP2D6 poor metabolizers.
-
Differentiate between parent drug ingestion and metabolic production in forensic cases.
Diagram 1: Tramadol Metabolic Pathways & Internal Standard Targeting[6]
Caption: Metabolic bifurcation of Tramadol. M2 (green) is the specific target for the N-Desmethyltramadol-d3 internal standard, representing the CYP3A4 pathway.
Analytical Methodology: LC-MS/MS Protocol[7][8][9]
This protocol outlines a validated method for the simultaneous quantification of Tramadol and N-Desmethyltramadol in human plasma/urine using N-Desmethyltramadol-d3 as the IS.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid suppression which is critical when measuring low-level metabolites.
-
Aliquot: Transfer 200 µL of plasma/urine into a borosilicate glass tube.
-
IS Addition: Spike with 20 µL of N-Desmethyltramadol-d3 working solution (100 ng/mL in Methanol).
-
Alkalinization: Add 100 µL of 0.1 M Carbonate Buffer (pH 11.0) to ensure the amine is in the free base form for extraction.
-
Extraction: Add 2 mL of Ethyl Acetate:Hexane (80:20 v/v) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10).
Chromatographic Conditions
-
Column: Purospher® STAR RP-18 endcapped (2 µm, 50 x 2.1 mm) or equivalent C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (+ESI) mode. The "d3" label on the N-methyl group shifts the precursor mass by +3 Da. The primary fragment involves the loss of the cyclohexyl ring moiety, retaining the nitrogen and its methyl groups.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Desmethyltramadol (M2) | 250.2 | 44.1 * | 25 | 50 |
| 250.2 | 58.1 | 28 | 50 | |
| N-Desmethyltramadol-d3 (IS) | 253.2 | 47.1 ** | 25 | 50 |
| Tramadol (Parent) | 264.2 | 58.1 | 20 | 50 |
* Note: The m/z 44 fragment corresponds to [CH₂=NH-CH₃]⁺. ** Note: The m/z 47 fragment corresponds to [CH₂=NH-CD₃]⁺, confirming the d3 label is on the N-methyl group.
Validation & Quality Assurance
To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must be self-validating.
Linearity & Sensitivity[10][11]
-
Range: 1.0 ng/mL – 500 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.995.
Isotopic Contribution (Cross-Signal Check)
Since the IS is only 3 Da heavier than the analyte, check for "cross-talk":
-
Blank + IS: Inject IS only. Monitor analyte channel (250->44).[6] Signal should be < 5% of LLOQ.
-
ULOQ + No IS: Inject high concentration analyte. Monitor IS channel (253->47). Signal should be negligible.
-
Technical Insight: If cross-talk is observed, adjust the chromatographic resolution or reduce the IS concentration.
Stability[8][10]
-
Stock Solution: Stable for 12 months at -20°C in Methanol.
-
Processed Samples: Stable for 24 hours in autosampler (4°C).
Handling & Safety
-
Hazard: N-Desmethyltramadol is a metabolite of an opioid.[5] Handle as a controlled substance (Schedule IV in many jurisdictions) or potentially toxic chemical.
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Use within a fume hood.
-
Disposal: Incineration via licensed chemical waste contractor.
References
-
Cerilliant Corporation. (2025). N-Desmethyl-cis-tramadol-D3 HCl Certified Reference Material Datasheet. Retrieved from
-
Subrahmanyam, V., et al. (2001).[4] "Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes." Drug Metabolism and Disposition, 29(8), 1146-1155.
-
Gillen, C., et al. (2000).[2][4] "In vitro and in vivo analysis of the metabolism of tramadol in the dog." Research in Veterinary Science. (Cited for metabolic pathway confirmation).[3]
-
Patel, B. N., et al. (2009).[7] "An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 354-366.[7][8]
-
ChemicalBook. (2025).[9] NortraMadol-d3 Hydrochloride Chemical Properties and Structure.
Sources
- 1. rac N-Desmethyl Tramadol-d3 Hydrochloride [lgcstandards.com]
- 2. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desmetramadol - Wikipedia [en.wikipedia.org]
- 6. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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